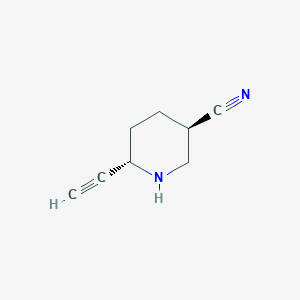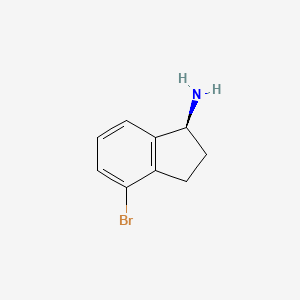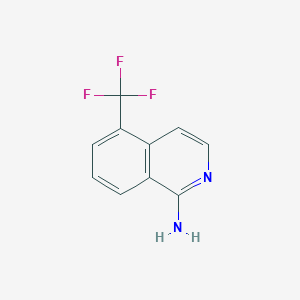
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is a synthetic organic compound widely used in the cosmetic industry as a UV filter. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is particularly valued for its stability and effectiveness in sunscreen formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR typically involves the condensation of camphor with a hydroxybenzylidene derivative. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity. The process generally includes:
Condensation Reaction: Camphor is reacted with a hydroxybenzylidene derivative in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated compounds and substituted derivatives
Applications De Recherche Scientifique
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is extensively researched for its applications in various fields:
Chemistry: Used as a UV filter in sunscreen formulations and other cosmetic products.
Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced damage.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products
Mécanisme D'action
The primary mechanism of action of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR involves the absorption of ultraviolet radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the DNA and proteins in skin cells, which are shielded from UV radiation by the compound’s UV-absorbing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
OCTOCRYLENE: Another UV filter used in sunscreens, known for its stability and broad-spectrum UV protection.
AVOBENZONE: A widely used UV filter that provides protection against UVA rays.
OXYBENZONE: A UV filter that absorbs UVB and UVA rays but has raised concerns regarding its environmental impact.
Uniqueness
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is unique due to its high stability and effectiveness in absorbing UV radiation. Unlike some other UV filters, it does not degrade easily under sunlight, making it a preferred choice in long-lasting sunscreen formulations .
Propriétés
Numéro CAS |
123013-10-5 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
(1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1 |
Clé InChI |
AYNVFOYKBKUQQR-KMJWFZQASA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C |
Synonymes |
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide](/img/structure/B1141557.png)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)




![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

